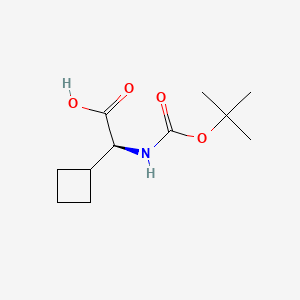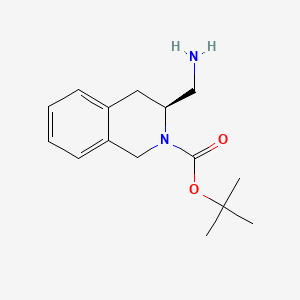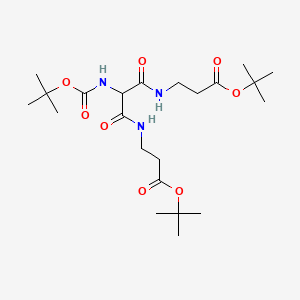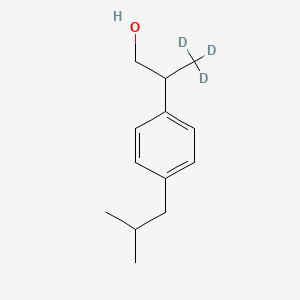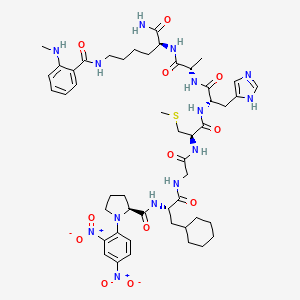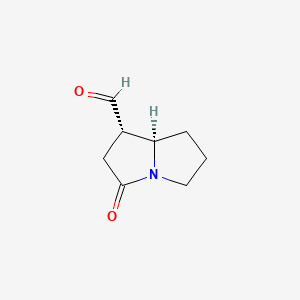![molecular formula C15H22FN3O3 B586826 N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 CAS No. 1795786-87-6](/img/no-structure.png)
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 (hereafter referred to as N-[(2R)-3-FMA-d8) is an acetamide derivative of the amino acid tyrosine, and is used in a variety of scientific research applications. N-[(2R)-3-FMA-d8 is a stable isotope of the parent compound N-[(2R)-3-FMA] and is labeled with deuterium (d8) at the 2-hydroxypropyl group. It is a useful tool for studying the structure and function of proteins, enzymes, and other macromolecules in a variety of biochemical and physiological systems.
Scientific Research Applications
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is a useful tool for studying the structure and function of proteins, enzymes, and other macromolecules in a variety of biochemical and physiological systems. It has been used as a ligand in affinity chromatography, as a probe for studying enzyme-substrate interactions, and as a fluorescent probe for studying protein-protein interactions. It has also been used as an inhibitor of enzymes such as proteases and kinases, and as a substrate for enzymes such as phosphatases and glycosyltransferases.
Mechanism of Action
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] acts as a ligand in affinity chromatography, binding to the target molecule and allowing it to be separated from other molecules in the sample. As a fluorescent probe, it can be used to study protein-protein interactions by binding to the target molecule and emitting light when excited by an external light source. As an inhibitor, it can bind to the active site of an enzyme and block its activity. As a substrate, it can be used to study the activity of enzymes such as phosphatases and glycosyltransferases.
Biochemical and Physiological Effects
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is a relatively small molecule that is not known to have any significant effects on biochemical or physiological processes. It does not appear to be toxic or have any other adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] in laboratory experiments is its stability. It is a stable isotope of the parent compound N-[(2R)-3-FMA] and is not prone to degradation or other changes over time. It is also relatively inexpensive and easy to obtain. One limitation of using N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is that it is not as effective as some other ligands or substrates in certain applications, such as affinity chromatography or enzyme inhibition.
Future Directions
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] has a wide range of potential applications in scientific research. Future research could focus on developing new methods for synthesizing the compound, improving its efficiency as a ligand or substrate for affinity chromatography or enzyme inhibition, and exploring its potential application in other areas such as drug development and cancer research. Additionally, further research could be conducted to determine the effects of N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] on biochemical and physiological processes.
Synthesis Methods
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is synthesized by reacting 2-hydroxypropyl-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 acetamide with 3-fluoro-4-(4-morpholinyl)phenyl amine in aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and proceeds at room temperature. The reaction is complete in about 24 hours and the product is purified by recrystallization from ethyl acetate.
properties
| { "Design of the Synthesis Pathway": "The synthesis of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-morpholinecarboxylic acid", "3-fluoro-4-nitroaniline", "N,N-dimethylformamide (DMF)", "thionyl chloride (SOCl2)", "triethylamine (TEA)", "2-hydroxypropylamine", "acetic anhydride-d6", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)", "ethyl acetate", "methanol-d4" ], "Reaction": [ "Step 1: Preparation of 3-fluoro-4-(4-morpholinyl)aniline\n- React 4-morpholinecarboxylic acid with thionyl chloride in the presence of TEA to obtain 4-chloromorpholine.\n- React 4-chloromorpholine with 3-fluoro-4-nitroaniline in DMF to obtain 3-fluoro-4-(4-morpholinyl)aniline.\n\nStep 2: Preparation of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8\n- React 2-hydroxypropylamine with acetic anhydride-d6 to obtain N-(2-hydroxypropyl)acetamide-d6.\n- React N-(2-hydroxypropyl)acetamide-d6 with 3-fluoro-4-(4-morpholinyl)aniline in DMF to obtain N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d6.\n- React N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d6 with NaHCO3 and CD3OD to obtain N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8." ] } | |
CAS RN |
1795786-87-6 |
Product Name |
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 |
Molecular Formula |
C15H22FN3O3 |
Molecular Weight |
319.406 |
IUPAC Name |
N-[(2R)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]-2-hydroxypropyl]acetamide |
InChI |
InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)/t13-/m0/s1/i4D2,5D2,6D2,7D2 |
InChI Key |
VKPSVASMDWRRJS-LSSZDJLLSA-N |
SMILES |
CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
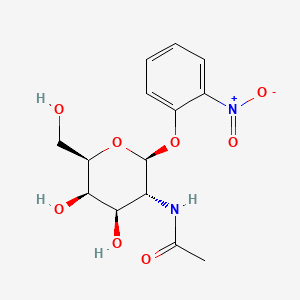

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)
